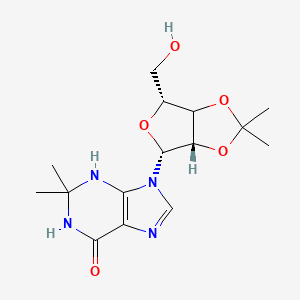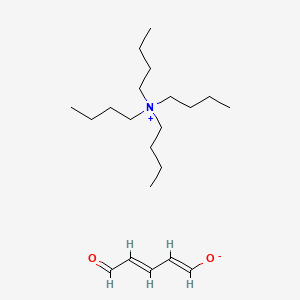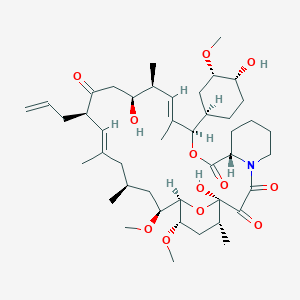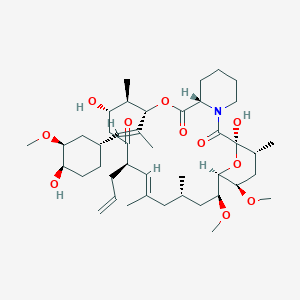
2,3-二氢-2,2-二甲基-2',3'-O-(1-异丙基亚甲基)肌苷
描述
“2,3-Dihydro-2,2-dimethyl-2’,3’-O-(1-isopropylidene)inosine” is a chemical compound with the molecular formula C15H22N4O5 and a molecular weight of 338.36 . It is available in a neat format .
Molecular Structure Analysis
The molecular structure of “2,3-Dihydro-2,2-dimethyl-2’,3’-O-(1-isopropylidene)inosine” can be represented by the SMILES notation: CC1©NC(=O)c2ncn([C@@H]3OC@HC4OC©©O[C@H]34)c2N1 .Physical and Chemical Properties Analysis
The physical and chemical properties of “2,3-Dihydro-2,2-dimethyl-2’,3’-O-(1-isopropylidene)inosine” include a molecular weight of 338.36 . The compound is shipped at room temperature .科学研究应用
光环加成研究
涉及类似化合物的光环加成反应在理解这些反应在不同条件下的位置特异性和立体特异性结果方面引起了极大的兴趣。例如,Margaretha等人(2007年)的研究探讨了2,3-二氢-2,2-二甲基-4H-硫代吡喃-4-酮的光环加成反应,展示了这些化合物在光照下的复杂行为以及它们在合成新化学实体方面的潜力(Margaretha, Schmidt, Kopf, & Sinnwell, 2007)。
抗病毒评估
另一个引人入胜的研究领域是来自硫代尿嘧啶的核苷类化合物的抗病毒评估,通过一系列区域选择性烷基化,已显示出对乙型肝炎病毒的中等抑制活性。Abdel-Rahman等人(2008年)的研究阐明了这些新型核苷类化合物的合成和潜在的治疗应用,突出了与抗病毒研究相关的化合物,如2,3-二氢-2,2-二甲基-2',3'-O-(1-异丙基亚甲基)肌苷(Abdel-Rahman, El-Etrawy, Abdel-Megied, Zeid, & El Ashry, 2008)。
构象和光学性质
已经研究了异丙亚甲基腺苷的构象和光学性质,比较了理论和实验方法以理解它们的绝对构型和电子吸收光谱。Ivanova和Spiteller(2011年)的工作提供了对这些化合物的结构表征的见解,为基于功能化核苷类化合物的药物发现和设计奠定了基础(Ivanova & Spiteller, 2011)。
与碘化四碲的反应
Kuhn等人(2005年)对碘化四碲和2,3-二氢-1,3-二异丙基-4,5-二甲基咪唑-2-基亚甲基之间的反应进行了研究,展示了卡宾加合物形成的有趣探索。这项研究强调了这类化合物在创造具有独特性质的新化学结构方面的潜力(Kuhn, Abu-Rayyan, Piludu, & Steimann, 2005)。
作用机制
Pharmacokinetics
It is known that the compound is stable under normal conditions . The impact of these properties on the bioavailability of the compound is currently unknown.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is known that the compound is stable under normal conditions but may decompose under high temperatures or in the presence of strong oxidizing agents . The compound’s action and efficacy may also be influenced by factors such as pH, presence of other chemicals, and specific conditions within the cellular environment.
生化分析
Biochemical Properties
2,3-Dihydro-2,2-dimethyl-2’,3’-O-(1-isopropylidene)inosine plays a significant role in various biochemical reactions. It interacts with several enzymes, including nucleoside phosphorylases and kinases, which are involved in the metabolism of nucleosides. These interactions often result in the phosphorylation or dephosphorylation of the compound, affecting its activity and stability. Additionally, 2,3-Dihydro-2,2-dimethyl-2’,3’-O-(1-isopropylidene)inosine can bind to specific proteins, influencing their function and the overall biochemical pathways they regulate .
Cellular Effects
The effects of 2,3-Dihydro-2,2-dimethyl-2’,3’-O-(1-isopropylidene)inosine on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving nucleoside receptors. This compound can modulate gene expression by acting as a substrate or inhibitor for enzymes involved in transcription and translation. Furthermore, 2,3-Dihydro-2,2-dimethyl-2’,3’-O-(1-isopropylidene)inosine affects cellular metabolism by altering the availability of nucleosides and nucleotides, which are essential for DNA and RNA synthesis.
Molecular Mechanism
At the molecular level, 2,3-Dihydro-2,2-dimethyl-2’,3’-O-(1-isopropylidene)inosine exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their function. For example, it may inhibit nucleoside phosphorylases by mimicking natural substrates, thereby preventing the breakdown of nucleosides. Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3-Dihydro-2,2-dimethyl-2’,3’-O-(1-isopropylidene)inosine can vary over time. The compound’s stability is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, it may degrade into inactive forms, reducing its efficacy in biochemical assays. Long-term studies have shown that prolonged exposure to 2,3-Dihydro-2,2-dimethyl-2’,3’-O-(1-isopropylidene)inosine can lead to changes in cellular function, including alterations in metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of 2,3-Dihydro-2,2-dimethyl-2’,3’-O-(1-isopropylidene)inosine in animal models are dose-dependent. At low doses, it may enhance nucleoside metabolism and improve cellular function. At higher doses, it can exhibit toxic effects, such as disrupting normal cellular processes and causing cell death. Studies have identified threshold levels beyond which the compound’s adverse effects become significant, highlighting the importance of dosage control in experimental settings .
Metabolic Pathways
2,3-Dihydro-2,2-dimethyl-2’,3’-O-(1-isopropylidene)inosine is involved in several metabolic pathways. It can be phosphorylated by kinases to form active nucleotides, which participate in DNA and RNA synthesis. Additionally, it interacts with enzymes involved in nucleotide salvage pathways, influencing the recycling of nucleosides and nucleotides. These interactions can affect metabolic flux and the levels of various metabolites within cells .
Transport and Distribution
Within cells, 2,3-Dihydro-2,2-dimethyl-2’,3’-O-(1-isopropylidene)inosine is transported and distributed through specific transporters and binding proteins. These molecules facilitate its movement across cell membranes and its localization within different cellular compartments. The compound’s distribution can impact its activity, as it may accumulate in certain areas, enhancing its effects on local biochemical processes .
Subcellular Localization
The subcellular localization of 2,3-Dihydro-2,2-dimethyl-2’,3’-O-(1-isopropylidene)inosine is critical for its function. It is often directed to specific compartments, such as the nucleus or mitochondria, where it can interact with target enzymes and proteins. Post-translational modifications, such as phosphorylation, can influence its localization and activity, ensuring that it exerts its effects in the appropriate cellular context .
属性
IUPAC Name |
9-[(3aS,4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2,2-dimethyl-1,3-dihydropurin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O5/c1-14(2)17-11-8(12(21)18-14)16-6-19(11)13-10-9(7(5-20)22-13)23-15(3,4)24-10/h6-7,9-10,13,17,20H,5H2,1-4H3,(H,18,21)/t7-,9?,10+,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXMFWLPRKEFFI-CXOKJZQJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NC2=C(C(=O)N1)N=CN2C3C4C(C(O3)CO)OC(O4)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]4C([C@H](O3)CO)OC(O4)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747644 | |
| Record name | 2,2-Dimethyl-9-[(3xi)-2,3-O-(1-methylethylidene)-beta-D-threo-pentofuranosyl]-1,2,3,9-tetrahydro-6H-purin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136207-52-8 | |
| Record name | 2,2-Dimethyl-9-[(3xi)-2,3-O-(1-methylethylidene)-beta-D-threo-pentofuranosyl]-1,2,3,9-tetrahydro-6H-purin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(1S,2S,4R)-4-(4-((S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)cyclopentanol](/img/structure/B1147237.png)



![[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 5-acetyloxy-1,3-oxathiolane-2-carboxylate](/img/structure/B1147245.png)


![[(2R,3S,5R)-3-(4-Chlorobenzoyl)oxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-chlorobenzoate](/img/structure/B1147250.png)
